12-Octadecenoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

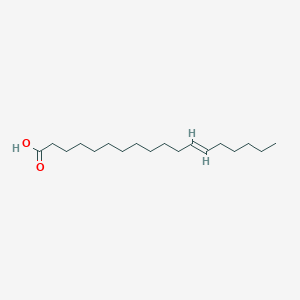

12-Octadecenoic acid, also known as this compound, is a useful research compound. Its molecular formula is C18H34O2 and its molecular weight is 282.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Fatty Acids, Monounsaturated - Oleic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Hydrogenation Reactions

Hydrogenation of 12-octadecenoic acid involves the addition of hydrogen across its double bond, yielding saturated octadecanoic acid (stearic acid). While direct thermodynamic data for this compound is limited, studies on structurally similar unsaturated fatty acids provide insights. For example, hydrogenation of cis-9-octadecenoic acid (oleic acid) exhibits the following enthalpy changes :

| Reaction Equation | Δ<sub>r</sub>H° (kJ/mol) | Conditions |

|---|---|---|

| C<sub>18</sub>H<sub>34</sub>O<sub>2</sub> + H<sub>2</sub> → C<sub>18</sub>H<sub>36</sub>O<sub>2</sub> | -123.6 ± 1.6 | Hexane solvent, liquid phase |

| C<sub>18</sub>H<sub>34</sub>O<sub>2</sub> + H<sub>2</sub> → C<sub>18</sub>H<sub>36</sub>O<sub>2</sub> | -125.1 ± 0.8 | Hexane solvent, liquid phase |

These values reflect the exothermic nature of hydrogenation, a key process in industrial fat hardening. The position of the double bond (C12 vs. C9) may slightly alter reaction kinetics but does not fundamentally change the mechanism .

Epoxidation Reactions

Epoxidation introduces an oxygen atom across the double bond, forming an epoxide derivative. In a study using linoleic acid (9,12-octadecadienoic acid), peracetic acid was employed to synthesize 9,10-epoxy-12-octadecenoic acid (leukotoxin) . Applied to this compound, analogous epoxidation would yield 12,13-epoxy-octadecanoic acid under similar conditions:

| Reagent | Conditions | Product(s) | By-products |

|---|---|---|---|

| Peracetic acid | Room temperature, 24 hours | 12,13-Epoxy-octadecenoic acid | Isomeric epoxide derivatives |

This reaction is critical for producing epoxy fatty acids, which have applications in polymer chemistry and biomedical research .

Hydroxylation and Hydration Reactions

Hydroxylation introduces hydroxyl groups near the double bond. For example:

-

Microbial Hydroxylation : Lactobacillus plantarum metabolizes linoleic acid to 10-hydroxy-cis-12-octadecenoic acid (HYA), a reaction involving hydration at the Δ12 position . Applied to this compound, this could yield 10-hydroxy-12-octadecenoic acid.

-

Chemical Hydroxylation : Hydroxy-octadecenoic acids (e.g., 12-hydroxy-10E-octadecenoic acid) are synthesized via oxidative pathways, with toxicity linked to the proximity of hydroxyl and double bond groups .

Comparative Toxicity of Hydroxy Derivatives :

| Compound | Survival Time (Carp Fingerlings) | Key Structural Feature |

|---|---|---|

| 12-Hydroxy-10E-octadecenoic acid | 45 minutes | Hydroxyl adjacent to double bond |

| Ricinoleic acid (12-OH-9Z isomer) | 900 minutes | Hydroxyl one carbon away from double bond |

The proximity of functional groups significantly enhances biological activity.

Microbial Metabolism and Biotransformation

This compound undergoes biotransformation by gut microbiota. Key pathways include:

属性

CAS 编号 |

13126-38-0 |

|---|---|

分子式 |

C18H34O2 |

分子量 |

282.5 g/mol |

IUPAC 名称 |

(E)-octadec-12-enoic acid |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7H,2-5,8-17H2,1H3,(H,19,20)/b7-6+ |

InChI 键 |

OXEDXHIBHVMDST-VOTSOKGWSA-N |

SMILES |

CCCCCC=CCCCCCCCCCCC(=O)O |

手性 SMILES |

CCCCC/C=C/CCCCCCCCCCC(=O)O |

规范 SMILES |

CCCCCC=CCCCCCCCCCCC(=O)O |

同义词 |

12-octadecenoic acid 12-octadecenoic acid, (cis)-isomer 12-octadecenoic acid, (trans)-isomer 12-octadecenoic acid, sodium salt, (Z)-isomer cis-12-octadecenoic acid trans-12-octadecenoic acid |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。